Journal Name:Green Synthesis and Catalysis
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IF:0
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Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2012-06-14 , DOI: 10.1039/C2CY20270K
We have explored the photoelectrochemical behavior of carbon/titania composites, aiming at understanding the mechanisms of the photoinduced processes occurring in such hybrid photocatalysts that lead to enhanced photocatalytic efficiencies of the pristine semiconductor for the photodegradation of refractory pollutants in water. In a first step, spectrometric techniques have been applied to investigate the structural and optical properties of the carbon/semiconductor composites compared to the intrinsic characteristics of the unsupported semiconductor. The second approach consisted of the preparation of thin-film electrodes to explore the photoinduced reactions occurring at the interface under UV light and bias potential. The gathered results provided experimental evidence on the carbon-mediated photoinduced reactions, distinguishing different mechanisms: (i) the carbon matrix acts as a charge-trapping network that modifies the fate of the photogenerated charge carriers (avoiding recombination and thus enhancing the photocatalytic efficiency); (ii) illumination of the carbon additive renders photogenerated carriers due to π–π* transitions, capable of participating in charge transfer reactions with electron donors present in the reaction medium. Our results point out that beyond the beneficial effect of the porosity of the support, the carbon matrix does play an important role in the photoinduced reactions of carbon-supported photocatalysts.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2018-05-07 , DOI: 10.1039/C8CY00291F
Non-mercuric catalysts in acetylene hydrochlorination reaction have been gained much attention. Cu-based catalysts are low-cost, green and stable. However, their lower activity than that of mercury-based catalysts limits their practical applications. In this study, we report activated carbon-supported perovskite-like CsCuCl3 nanoparticles as a catalyst for hydrochlorination of acetylene. Cu–Cs/AC with 1 wt% Cu content exhibits superior activity than pure Cu/AC and even Hg/AC. At the condition of 200 °C and 50 h−1 industrial space velocity, C2H2 conversion is maintained at 92% over 200 h. Our findings suggest that the low-cost Cu–Cs/AC catalyst can be envisioned as a viable alternative to commercial toxic HgCl2 for acetylene hydrochlorination.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-07-10 , DOI: 10.1039/C5CY00269A
The study of catalytic materials is commonly approached from three standpoints; catalyst preparation, catalyst characterisation and ultimately the evaluation of catalytic performance through reaction kinetic studies. These steps are iterated in order to optimize the catalyst. Ideally, structure–performance relations are in the focus of the investigations and are expected to assist towards better understanding and a rational design of more efficient catalysts. In the last two decades efforts have been made towards merging the field of catalyst characterisation with activity/selectivity testing in order to better address the structure–reactivity relationship in catalysis, and consequently characterisation of catalytic materials under reaction conditions with simultaneous monitoring of reaction kinetics has gained scientific interest. Applied chemical reaction kinetics can be significantly improved by the input from catalyst characterisation on working catalysts at industrially relevant conditions. Industrial interest on the best practice of such a combined approach is expressed by the Eurokin consortium, who's major focus is on best practice in industrial reaction kinetics in catalysis, while in the recent literature a large number of these combined studies concentrate more on the characterisation perspective rather than on the validity of the obtained kinetic information. The present review focuses on the current status of in situ/operando characterisation techniques performed in dedicated set-ups that provide structural as well as kinetic relevant information of high surface area catalysts. Concerns regarding technical details of the experimental techniques are highlighted, while techniques and combinations with potential in assisting mechanistic understanding are summarised.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2011-02-10 , DOI: 10.1039/C0CY00065E
In this perspective we highlight the applicability of migratory carbene insertion reactions into TM–C bonds as a new tool for catalytic C–C bond formation. In Section 1 we introduce the reaction, wherein we also discuss the applicability of transition metal carbene formation from reactive carbene precursors. In Section 2 we summarise the available mechanistic information about this elementary step derived from stoichiometric model reactions. In Section 3 we review the available catalytic examples, with a focus on new developments in palladium mediated cross-coupling reactions (thus expanding the substrate scope with carbene precursors) and carbene polymerisation (allowing the synthesis of highly functionalised stereoregular polymers that are difficult to prepare otherwise). Recent developments in these fields in combination with the close analogy of carbene insertion reactions with CO (and alkene) insertions open up new possibilities for the development of interesting new reactions based on carbene insertions.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2020-06-17 , DOI: 10.1039/D0CY00540A
We report a procedure for preparing ultra-high metal loading (10–20% w/w Ru) Ru@C60 nanostructured catalysts comprising exclusively Ru single atoms. We show that by changing the Ru/C60 ratio and the nature of the solvent used during the synthesis, it is possible to increase the Ru loading up to 50% w/w, and to produce hetero-structures containing subnanometric Ru nanoparticles. Several techniques such as high-resolution transmission electron microscopy (HRTEM), scanning transmission electron microscopy-high angle annular dark field (STEM-HAADF), Raman spectroscopy, wide-angle X-ray scattering (WAXS), extended X-ray absorption fine structure (EXAFS) and X-ray photoelectron spectroscopy (XPS) together with theoretical calculations were used to characterize these materials. At such high metal loadings, the distinction between Ru single atoms and clusters is not trivial, even with this combination of techniques. We evaluated the catalytic properties of these materials for the hydrogenation of nitrobenzene and 2,3-dimethyl-2-butene. The catalysts containing only Ru single atoms are much less active for these reactions than the ones containing clusters. For nitrobenzene hydrogenation, this is because electron-deficient Ru single atoms and few atom Run clusters are not performant for H2 activation compared to larger clusters (n ≥ 13), as shown by density functional theory (DFT) calculations. For the more crowded substrate 2,3-dimethyl-2-butene, DFT calculations have shown that this is due to steric hindrance. These simple tests can thus be used to distinguish samples containing metallic subnanometric nanoparticles. These novel catalysts are also extremely active for the hydrogenation of tetra-substituted 2,3-dimethyl-2-butene.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2017-01-23 , DOI: 10.1039/C6CY02441F
We successfully synthesized 3D ordered macroporous (OM) Pt@CeO2−x/ZrO2 catalysts by a co-precipitation method. This series of catalysts have a well-defined 3D-OM structure. We investigated the activity of the 3D-OM Pt@CeO2−x/ZrO2 catalysts with different shell thicknesses, and systematically studied the adsorption and desorption of NO on the 3D-OM Pt@CeO2−x/ZrO2via in situ DRIFTS. The 3D-OM support enhances the contact efficiency between the solid reactant and catalyst, while the Pt@CeO2−x core–shell nanoparticles with strong Pt–CeO2−x interaction lead to a larger number of active species. With increasing the Ce/Pt molar ratio, the thickness of the shell becomes larger and the activity of Pt@CeO2−x/ZrO2 becomes lower. Among the as-prepared core–shell catalysts tested, the 3D-OM Pt1.0@CeO2−x/ZrO2-1 catalyst with the proper thickness of CeO2−x nanolayer shell showed the highest catalytic activity for soot combustion.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2015-06-23 , DOI: 10.1039/C5CY00737B
Selective catalytic reduction of NOx with NH3 (NH3-SCR) at low temperature is a major challenge in environmental catalysis. In recent years, great efforts have been devoted to the development of low-temperature SCR catalysts for both stationary sources and diesel engines. Mn-based catalysts have attracted great attention due to their excellent low-temperature activity. However, vulnerability to SO2 and H2O poisoning and preference for N2O formation make these catalysts still far away from industrial application. V2O5 loaded on carbon materials has shown both high SCR activity and SO2 tolerance at low-temperature. This type of catalyst is very promising for applications in low-temperature SCR for stationary sources. Recently, Cu-containing small pore zeolites, such as Cu-SSZ-13 and Cu-SAPO-34 with a CHA structure and Cu-SSZ-39 and Cu-SAPO-18 with an AEI structure, were shown to have very high activity at low temperature and excellent hydrothermal stability at high temperature and thus received much attention for applications on diesel vehicles. In this review, we will focus on the recent studies on low-temperature NH3-SCR catalysts. In addition, the future directions of low-temperature SCR development will also be discussed.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2014-05-28 , DOI: 10.1039/C4CY00407H
A continuous process for the conversion of glycerol to allyl alcohol, where ammonia or organic acids are added to the feed as sacrificial reductants, was investigated. Significant enhancement on the rate of formation and yield of the allyl alcohol is observed with some of the reducing agents examined over an alumina-supported iron catalyst. Optimising the molar ratio of the reductant relative to feed glycerol results in an increase in the yield of allyl alcohol from 9% (in the absence of additives) to 11.3% with ammonia, 15.1% with ammonium hydroxide, 17.8% with oxalic acid and 19.5% with formic acid. Moreover, the addition of other organic acids, which are produced in a typical glycerol conversion experiment, was studied. However, acetic and propanoic acids had little effect on the rate of formation of allyl alcohol. Analysis of the product distribution in the liquid and gas phases when oxalic and formic acids were added suggests a two-step process for the formation of allyl alcohol under the operating conditions of the reaction; the initial step involves the dehydration of glycerol while the second comprises the reduction of the species produced in step one.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2016-01-28 , DOI: 10.1039/C5CY01896J
The depolymerisation of an ammonia treated lignin to alkylphenols over a Pt/alumina catalyst was investigated under a range of process parameters including, pressure, mass of lignin, solvent and gas atmosphere. The depolymerisation was shown to be under kinetic control and orders of reaction in hydrogen and lignin were determined as 0.4 and 0 respectively. Hydrogen was shown to be necessary under our reaction conditions as when helium was used as the gas atmosphere poor conversion was obtained. A clear solvent effect was observed with 100% methanol being more effective than 100% water or any combination of the two with a yield of alkylphenols >40% with a selectivity of >40% to substituted 4-propyl-2,6-dimethoxyphenol compounds. This high yield using methanol as a solvent was thought to be due to the ability of the methanol to inhibit re-polymerisation. IPA/water was also found to be an effective solvent combination with a yield of alkylphenols of >20%. The depolymerisation reaction was also studied over Rh/alumina and Ir/alumina catalysts. The rhodium catalyst was found to be the most active on a weight basis being slightly more active than platinum, however on a molar basis the platinum was much more active.
Green Synthesis and Catalysis ( IF 0 ) Pub Date: 2014-04-29 , DOI: 10.1039/C4CY00267A
Biodiesel derived from edible and non-edible oils has received much attention as a chemical feedstock or as a raw fuel alternative to the traditional diesel due to its renewability and biodegradability. However, the crude biodiesel containing large amounts of polyunsaturated fatty acid methyl esters (FAMEs) is susceptible to oxidation upon exposure to heat, light, and oxygen. Catalytic hydrogenation of biodiesel has been considered as a feasible and powerful technique to improve the oxidative stability of biodiesel and hence to provide stable raw materials for industrial applications. The catalytic hydrogenation of FAMEs is a complex process but basically consists of hydrogenation of CC or CO, depending on the desirable properties of final products. In this review, we summarize recent developments in hydrogenation of CC and CO in FAMEs with focus on catalysts, reaction mechanisms, and reactor conditions. The features of hydrogenation of FAMEs are generalized and the opportunities for future research in the field are outlined.
Supplementary Information
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